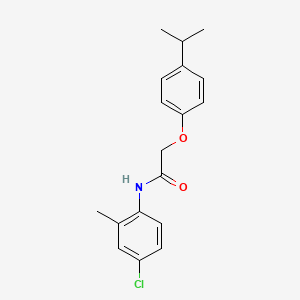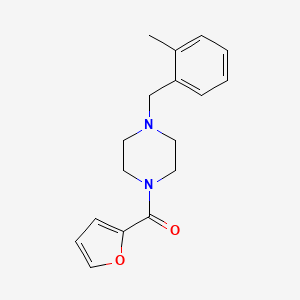![molecular formula C15H18N4O B5766398 5-{[2-(dimethylamino)ethyl]amino}-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5766398.png)
5-{[2-(dimethylamino)ethyl]amino}-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[2-(dimethylamino)ethyl]amino}-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as DMXAA, ASA404, or vadimezan. It was first synthesized in the 1990s by researchers at the Auckland Cancer Society Research Centre in New Zealand.
Mechanism of Action
DMXAA works by activating the STING (Stimulator of Interferon Genes) pathway, which is a key component of the innate immune system. The STING pathway is activated by the presence of cytosolic DNA, which is a hallmark of viral infection or cellular damage. DMXAA mimics the presence of cytosolic DNA, leading to the activation of the STING pathway. This, in turn, leads to the production of cytokines and the induction of an immune response.
Biochemical and Physiological Effects:
DMXAA has been shown to have several biochemical and physiological effects. It induces the production of cytokines such as TNF-α and IFN-α, which are important for immune system function. DMXAA also increases the permeability of blood vessels, leading to increased blood flow to the tumor site. This can enhance the delivery of chemotherapy drugs to the tumor and improve their effectiveness.
Advantages and Limitations for Lab Experiments
DMXAA has several advantages for lab experiments. It has been shown to have anti-tumor activity in various preclinical models, making it a useful tool for studying cancer biology. DMXAA is also relatively easy to synthesize and purify, making it readily available for research purposes. However, DMXAA has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. DMXAA also has a short half-life, which can limit its effectiveness in some applications.
Future Directions
There are several future directions for research on DMXAA. One potential area of investigation is the development of novel DMXAA analogs with improved pharmacokinetic properties. Another area of interest is the combination of DMXAA with other chemotherapy drugs to enhance their effectiveness. Additionally, there is ongoing research on the use of DMXAA in combination with radiation therapy to improve outcomes in cancer patients. Finally, there is potential for the use of DMXAA in other disease areas such as infectious diseases or autoimmune disorders.
Synthesis Methods
The synthesis of DMXAA involves the reaction of 2-amino-3-methylbenzonitrile with 2-dimethylaminoethyl chloride to form 5-{[2-(dimethylamino)ethyl]amino}-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate. The compound is then purified using various techniques such as recrystallization or column chromatography.
Scientific Research Applications
DMXAA has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in various preclinical models. DMXAA works by activating the immune system and inducing the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines then help to destroy the cancer cells.
properties
IUPAC Name |
5-[2-(dimethylamino)ethylamino]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11-5-4-6-12(9-11)14-18-13(10-16)15(20-14)17-7-8-19(2)3/h4-6,9,17H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIXNNAVQVFJAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)NCCN(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[2-(Dimethylamino)ethyl]amino}-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5766327.png)
![1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5766331.png)

![N-[4-(diethylamino)benzyl]-1-ethyl-1H-benzimidazol-2-amine](/img/structure/B5766344.png)

![N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5766365.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-pyrrolidinecarboxamide](/img/structure/B5766372.png)

![N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B5766385.png)



![ethyl 4-[(2,4-dichlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B5766424.png)